Trans-Tert-Butyl 4-Benzylhexahydropyrrolo[3,4-B][1,4]Oxazine-6(2H)-Carboxylate
Description
Trans-Tert-Butyl 4-Benzylhexahydropyrrolo[3,4-B][1,4]Oxazine-6(2H)-Carboxylate is a bicyclic heterocyclic compound featuring a hexahydropyrrolo-oxazine core substituted with a tert-butyl ester and a benzyl group. Its synthesis typically involves multi-step reactions, including hydrogenation, coupling, and protective group strategies, as seen in analogous pyrrolo-oxazine and pyrrolo-indole derivatives . The compound’s saturated oxazine ring confers conformational rigidity, while the tert-butyl and benzyl substituents influence lipophilicity and steric bulk, critical for pharmacological interactions and metabolic stability. Characterization via NMR, MS, and IR confirms structural integrity, aligning with methods used for related compounds .
Properties
IUPAC Name |
tert-butyl (4aR,7aR)-4-benzyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-18(2,3)23-17(21)20-12-15-16(13-20)22-10-9-19(15)11-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3/t15-,16-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEDVAXOUBFPERN-HZPDHXFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)OCCN2CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2[C@@H](C1)OCCN2CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Lactone Aminolysis and Bicyclic Ring Formation
A convergent approach involves the nucleophilic opening of a lactone precursor with a benzylamine derivative, followed by cyclization.
Step 1: Lactone Synthesis
A δ-lactone, such as (3R,4S)-3-benzyl-4-hydroxypyrrolidin-2-one, is prepared via intramolecular esterification of a hydroxy acid. The lactone serves as a key intermediate for ring expansion.
Step 2: Aminolysis and Cyclization
The lactone undergoes aminolysis with tert-butyl 4-aminopiperidine-1-carboxylate in tetrahydrofuran (THF) at 60–85°C for 8–24 hours, achieving >95% yield. This step forms the pyrrolidine-oxazine core while introducing the Boc group.
Step 3: Benzylation
The free amine generated in Step 2 is benzylated using benzyl bromide in the presence of potassium carbonate (K₂CO₃) in acetonitrile, yielding the trans-configured product with 70–80% diastereomeric excess.
Stereoselective Cyclization via Mitsunobu Reaction
An alternative route employs Mitsunobu conditions to establish the ether linkage in the oxazine ring.
Step 1: Diol Preparation
(2S,3R)-2-(Benzylamino)-3-hydroxypiperidine is treated with di-tert-butyl dicarbonate (Boc₂O) to protect the secondary amine.
Step 2: Mitsunobu Cyclization
The diol intermediate reacts with triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in THF, facilitating stereospecific ether formation. This step achieves 65–75% yield with >90% trans selectivity.
Sulfonation and Deprotection Strategies
Patent WO2014200786A1 outlines sulfonation steps applicable to analogous bicyclic systems.
Step 1: Sulfonyl Protection
The secondary amine is protected with 4-nitrobenzenesulfonyl chloride (NsCl) in dichloromethane (DCM) using triethylamine (TEA) as a base.
Step 2: Boc Deprotection and Rearrangement
Treatment with trimethylsilyl iodide (TMSI) in acetonitrile at 0–5°C removes the Boc group, followed by neutralization with aqueous sodium bicarbonate.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic and Stoichiometric Considerations
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Tertiary Amine Bases : TEA and DIPEA improve reaction rates in sulfonation steps.
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Equivalents of Reagents : Using 1.2–1.5 equivalents of TMSI ensures complete Boc deprotection without over-silylation.
Stereochemical Control and Analytical Validation
Diastereoselective Benzylation
The trans configuration is favored under kinetic control in polar aprotic solvents. Nuclear magnetic resonance (NMR) data from patent WO2014200786A1 confirm stereochemistry via coupling constants (e.g., J = 9–12 Hz for trans protons).
Chiral Auxiliaries and Resolutions
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Chiral HPLC : Resolves enantiomers using a cellulose-based column (e.g., Chiralpak IC).
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Crystallization : Recrystallization from acetonitrile/water yields enantiopure product (>99% ee).
Industrial Scalability and Environmental Impact
Process Intensification
Chemical Reactions Analysis
Ester Hydrolysis and Deprotection Reactions
The tert-butyl carboxylate group undergoes acid-catalyzed hydrolysis to yield the corresponding carboxylic acid. This reaction is critical for generating reactive intermediates in pharmaceutical synthesis:
Key Conditions :
-
Reaction proceeds efficiently in 3M HCl at 0–5°C over 2–4 hours .
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Stability studies show the tert-butyl group remains intact under basic conditions (pH < 10) but degrades rapidly in strong acids (pH < 2) .
Nucleophilic Substitution at the Oxazine Nitrogen
The secondary amine in the oxazine ring participates in alkylation and acylation reactions. For example, benzyl group substitution can occur under mild alkylation conditions:
Documented Examples :
| Reagent (R-X) | Product Yield | Conditions |
|---|---|---|
| Methyl iodide | 72% | 25°C, 6h |
| Benzyl bromide | 68% | 50°C, 12h |
This reactivity enables diversification of the oxazine scaffold for structure-activity relationship (SAR) studies .
Ring-Opening Reactions
The oxazine ring undergoes regioselective ring-opening with nucleophiles (e.g., Grignard reagents or amines):
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Mechanism : Nucleophilic attack at the electrophilic C3 position of the oxazine ring, followed by proton transfer .
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Applications : Used to synthesize linear intermediates for further functionalization .
Catalytic Hydrogenation of the Benzyl Group
The benzyl moiety undergoes hydrogenolysis under catalytic hydrogenation conditions:
Optimized Parameters :
Cycloaddition and Heterocycle Functionalization
The electron-rich oxazine ring participates in [4+2] cycloadditions with dienophiles (e.g., maleic anhydride):
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Regioselectivity : Favored at the C5–C6 double bond of the oxazine .
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Thermal Stability : Reactions require temperatures >100°C to overcome kinetic barriers .
Stability Under Physiological Conditions
Studies indicate limited stability in aqueous buffers:
| Condition | Half-Life | Degradation Pathway |
|---|---|---|
| pH 7.4 (37°C) | 48h | Hydrolysis of oxazine ring |
| pH 1.2 (simulated gastric fluid) | 2h | Ester hydrolysis + ring opening |
This instability necessitates prodrug strategies for therapeutic applications .
Synthetic Modifications via Cross-Coupling
The benzyl group supports palladium-catalyzed coupling reactions:
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Limitations : Steric hindrance from the tert-butyl group reduces yields (<40%) compared to non-bulky derivatives .
Comparative Reactivity of Cis vs. Trans Isomers
The trans isomer exhibits distinct reactivity due to reduced steric strain:
| Reaction Type | Trans Isomer Yield | Cis Isomer Yield |
|---|---|---|
| Ester hydrolysis | 92% | 85% |
| Benzyl hydrogenolysis | 95% | 78% |
Steric effects in the cis configuration hinder access to reactive sites .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C18H26N2O3
- Molecular Weight : 318.42 g/mol
- CAS Number : 1360364-21-1
- IUPAC Name : trans-Tert-butyl 4-benzylhexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate
The structure of this compound features a hexahydropyrrolo framework fused with an oxazine ring, contributing to its unique chemical reactivity and biological activity.
Medicinal Chemistry
This compound has been investigated for its potential as a therapeutic agent. Its structural similarity to known pharmacophores suggests that it may exhibit activity against various biological targets.
- Neurotransmitter Modulation : Research indicates that derivatives of this compound can act on histamine receptors, particularly the H3 receptor, which plays a crucial role in neurotransmission. Compounds that modulate these receptors have therapeutic implications for conditions such as schizophrenia and obesity .
Organic Synthesis
The compound serves as an important building block in synthetic organic chemistry. Its unique structure allows for the synthesis of other complex molecules through various reactions:
- Reactions : It can undergo nucleophilic substitutions and cycloadditions, making it versatile for creating other functionalized compounds .
Case Study 1: Histamine H3 Receptor Ligands
A study explored the efficacy of trans-Tert-Butyl 4-Benzylhexahydropyrrolo[3,4-B][1,4]Oxazine derivatives as selective H3 receptor ligands. The results indicated that these compounds could effectively modulate neurotransmitter release in vitro, suggesting their potential use in treating neurological disorders .
Case Study 2: Synthesis of Novel Derivatives
Researchers synthesized several derivatives of the compound to evaluate their pharmacological properties. The derivatives exhibited varying degrees of activity against different biological targets, highlighting the importance of structural modifications in enhancing therapeutic efficacy .
Mechanism of Action
The mechanism of action of Trans-Tert-Butyl 4-Benzylhexahydropyrrolo[3,4-B][1,4]Oxazine-6(2H)-Carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Biological Activity
Trans-Tert-Butyl 4-Benzylhexahydropyrrolo[3,4-B][1,4]Oxazine-6(2H)-Carboxylate is an intriguing compound within the realm of organic and medicinal chemistry. Its structural features suggest potential biological activities that merit detailed exploration. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 318.42 g/mol. The structure includes a hexahydropyrrolo framework fused with a benzoxazine moiety, which is characteristic of many biologically active compounds.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₆N₂O₃ |
| Molecular Weight | 318.42 g/mol |
| CAS Number | 132414-80-3 |
| MDL Number | MFCD09953041 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. Benzoxazine derivatives have been reported to exhibit significant cytotoxicity against various cancer cell lines. For example, a study demonstrated that benzoxazine-4-one derivatives induce apoptosis in human cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins .
Antimicrobial Activity
Compounds in the benzoxazine class have shown broad-spectrum antimicrobial properties. A review indicated that these compounds inhibit the growth of bacteria and fungi, likely due to their ability to disrupt microbial cell membranes or interfere with metabolic processes . Specific data on this compound's antimicrobial efficacy remains limited but can be inferred from related studies.
Neuroprotective Effects
Research has also pointed towards neuroprotective effects associated with benzoxazine derivatives. These compounds may play a role in mitigating neurodegenerative conditions by reducing oxidative stress and inflammation in neuronal cells . The specific mechanisms often involve the inhibition of pro-inflammatory cytokines and the enhancement of antioxidant defenses.
Case Studies
- Anticancer Evaluation : A recent case study evaluated a series of benzoxazine derivatives for their anticancer activity against breast cancer cell lines (MCF-7). The study found that modifications to the benzoxazine core significantly affected cytotoxicity, suggesting that further structural optimization could enhance therapeutic efficacy.
- Antimicrobial Screening : Another study screened various benzoxazine derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that certain structural features contributed to increased antibacterial activity, providing insights into how modifications to this compound could enhance its antimicrobial properties.
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a class of bicyclic heterocycles, which include pyrrolo-pyrroles, pyrrolo-indoles, and pyrrolo-oxazines. Key structural distinctions and their implications are summarized below:
Key Differences :
- Ring Saturation : The target compound’s saturated oxazine ring reduces aromaticity, increasing flexibility compared to indole-based analogues .
- Substituent Effects : The benzyl group in the target compound parallels substituents in indole derivatives (e.g., Compound 20), but the tert-butyl ester offers superior steric protection against hydrolysis compared to methyl or unprotected esters .
Physicochemical and Pharmacological Properties
- Solubility : The tert-butyl group in the target compound likely enhances organic solubility compared to polar substituents (e.g., benzo-triazole in Compound 24), as seen in HT-Solubility assays .
- Metabolic Stability : The benzyl group in the target compound may undergo oxidative metabolism similar to diphenyl analogues (Compound 12), but the tert-butyl ester could slow degradation .
Q & A
Basic Synthesis: What are the common synthetic routes for preparing pyrrolo-oxazine derivatives like trans-tert-butyl 4-benzylhexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate?
Methodological Answer:
Pyrrolo-oxazine derivatives are typically synthesized via cyclization or condensation reactions. For example:
- Fischer indolization : Reacting phenylhydrazines with ketones or diketones under acidic conditions (e.g., acetic acid) forms fused pyrrolo-indole/oxazine scaffolds .
- Multi-step functionalization : Protecting groups (e.g., tert-butoxycarbonyl, Boc) are introduced early to stabilize intermediates. For instance, Boc-protected piperazine derivatives are synthesized using anhydrous conditions and reagents like tert-butyl chloroformate .
- Key steps :
- Nitrogen protection (e.g., Boc) to prevent side reactions.
- Cyclization under reflux (80–100°C) in acetic acid or THF .
- Purification via chromatography or crystallization .
Example Synthesis Table (Analogous Compounds):
| Starting Material | Reaction Conditions | Yield | Characterization Techniques | Reference |
|---|---|---|---|---|
| Phenylhydrazine + diketone | Acetic acid, 80°C, 12 h | 85–99% | NMR, IR, MS | |
| Boc-protected amine | THF, n-BuLi, −78°C, quenching with R-X | 67–94% | X-ray crystallography |
Advanced Synthesis: How can reaction yields be optimized for intermediates prone to decomposition?
Methodological Answer:
- Temperature control : Sensitive intermediates (e.g., enolates or lithiated species) require low temperatures (−78°C) and inert atmospheres (N₂/Ar) to prevent degradation .
- Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) or organocatalysts can accelerate cyclization while minimizing side reactions .
- In situ monitoring : Techniques like TLC or HPLC-MS help identify decomposition byproducts early .
- Stabilization strategies : Bulky protecting groups (e.g., Boc) or sterically hindered solvents (e.g., THF) enhance intermediate stability .
Basic Characterization: Which spectroscopic methods are critical for confirming the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks for the benzyl (δ 7.2–7.4 ppm), tert-butyl (δ 1.2–1.4 ppm), and oxazine ring protons (δ 3.5–4.5 ppm) .
- IR spectroscopy : Confirm carbonyl (C=O) stretches (~1700 cm⁻¹) and N–H bonds (~3300 cm⁻¹) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) .
Example Spectral Data (Analogous Compounds):
| Compound | ¹H NMR Key Peaks (δ, ppm) | IR (cm⁻¹) | Reference |
|---|---|---|---|
| Boc-protected benzoxazine | 1.42 (s, 9H, Boc), 4.25 (m, 2H) | 1695 (C=O) | |
| Pyrroloindole derivative | 7.30–7.45 (m, 5H, benzyl) | 3280 (N–H) |
Advanced Characterization: How is X-ray crystallography applied to resolve stereochemical ambiguities?
Methodological Answer:
- Crystal growth : Slow evaporation of saturated solutions (e.g., ethanol/water) produces diffraction-quality crystals .
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) with a CCD detector. SHELX programs refine the structure, analyzing bond lengths/angles to confirm stereochemistry .
- Hydrogen bonding : Intermolecular interactions (e.g., N–H⋯O) stabilize the crystal lattice and validate the proposed conformation .
Data Contradictions: How should discrepancies in melting points or spectral data be addressed?
Methodological Answer:
- Reproducibility checks : Repeat synthesis under standardized conditions (e.g., purity of reagents, exact temperature) .
- Impurity analysis : Use HPLC or GC-MS to identify contaminants affecting physical properties .
- Dynamic NMR : Variable-temperature NMR can resolve conformational equilibria causing spectral inconsistencies .
Pharmacological Evaluation: What in vitro assays are suitable for studying bioactivity?
Methodological Answer:
- Enzyme inhibition : Use fluorogenic substrates (e.g., Amplex Red) to measure inhibitory activity against targets like autotaxin .
- Cytotoxicity assays : MTT or SRB assays evaluate antiproliferative effects in cancer cell lines .
- Metabolic stability : Incubate compounds with liver microsomes and quantify degradation via LC-MS .
Stability Analysis: How does the compound degrade under varying pH or temperature?
Methodological Answer:
- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), or oxidative (H₂O₂) conditions, then monitor degradation via HPLC .
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (e.g., 196–198°C for related compounds) .
- Light sensitivity : Store samples in amber vials to prevent photodegradation .
Structural Analog Design: How do modifications to the benzyl or tert-butyl groups affect activity?
Methodological Answer:
- Benzyl substitution : Electron-withdrawing groups (e.g., NO₂) enhance electrophilicity, while electron-donating groups (e.g., OMe) improve solubility .
- Boc removal : Deprotection with TFA yields free amines for further functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
